2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, resulting in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .Chemical Reactions Analysis
Specific chemical reactions involving “2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” are not available in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” are not specified in the sources I found .Scientific Research Applications
Dopamine Antagonistic Activity
Van Wijngaarden, Kruse, van Hes, van der Heyden, and Tulp (1987) researched 2-phenylpyrroles as analogues of substituted benzamides, including 2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. Their study found that these compounds maintain dopamine antagonistic activity, which could be useful in developing antipsychotics with lower risks of extrapyramidal side effects (van Wijngaarden et al., 1987).
Neuroimaging in Alzheimer's Disease
Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, and Phelps (2006) used a derivative of 2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide in positron emission tomography (PET) for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This study is significant in understanding the alterations in serotonin receptors in Alzheimer's disease (Kepe et al., 2006).
Metabolism in Antineoplastic Treatment
Gong, Chen, Deng, and Zhong (2010) studied the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This study is crucial for understanding the metabolic pathways and efficacy of such treatments in humans (Gong et al., 2010).
Crystal Structure Analysis
Deng, Xiao-yan, Peng, Hao, and He, Hong-wu (2014) conducted a study on the crystal structure of a similar compound, which aids in understanding the molecular configuration and potential interactions of 2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide (Deng et al., 2014).
Role in Feeding and Drug Abuse
Piccoli, Bonaventura, Cifani, Costantini, Massagrande, Montanari, Martinelli, Antolini, Ciccocioppo, Massi, Merlo-Pich, Fabio, and Corsi (2012) investigated the role of Orexin-1 Receptor mechanisms in compulsive food consumption and drug abuse, using compounds similar to 2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. This research is pivotal in understanding the neural mechanisms behind such behaviors (Piccoli et al., 2012).
Imaging of Brain Receptors
Xu, Zanotti-Fregonara, Zoghbi, Gladding, Woock, Innis, and Pike (2013) synthesized and evaluated a similar compound for PET imaging of brain metabotropic glutamate receptor 1 (mGluR1). Such studies are important for neurological and psychiatric disorder research (Xu et al., 2013).
Mechanism of Action
Target of Action
The primary target of 2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is the sigma-1 receptor . This receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Mode of Action
The compound acts as an allosteric modulator of the sigma-1 receptor . It interacts with the receptor and modulates its activity, which can lead to changes in the receptor’s function . The use of this compound in combination with endogenous or exogenous agonists has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The sigma-1 receptor, the primary target of this compound, is involved in the regulation of calcium ion influx from the ER to the mitochondria . This process is mediated by the IP3 receptor . Therefore, the compound, by modulating the activity of the sigma-1 receptor, can affect this biochemical pathway and its downstream effects.
Pharmacokinetics
The introduction of fluorine atoms into the structure of the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs . .
Result of Action
The modulation of the sigma-1 receptor by this compound can lead to various molecular and cellular effects. For instance, it can regulate calcium ion influx, which is crucial for various cellular functions . Additionally, the compound has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of endogenous or exogenous agonists can enhance the compound’s effects . .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a role in biochemical reactions
Cellular Effects
The effects of 2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide on cells and cellular processes are also under study. Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12-8-9-13(11-16(12)21-10-4-7-17(21)22)20-18(23)14-5-2-3-6-15(14)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKICVYLCAYMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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